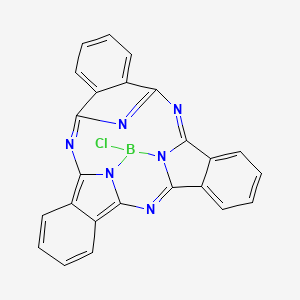

Boron subphthalocyanine chloride

概要

説明

Boron subphthalocyanine chloride is a cone-shaped macrocyclic compound formed by three isoindole units connected by imine bridges that surround a central boron atom with an axial chlorine substituent . This compound is particularly interesting for its optical properties, making it a promising material for applications in organic photovoltaics, organic light-emitting diodes, photodynamic therapy, and fluorescence imaging .

作用機序

Target of Action

Boron Subphthalocyanine Chloride (SubPC) is primarily used in the field of organic electronics, particularly in organic solar cells . Its primary targets are the electronic components of these devices, where it plays a crucial role in the conversion of light into electricity .

- The BsubPc molecular fragment curves away from the axial fragment which protrudes perpendicularly from the tetra-coordinated boron atom spatially isolating the axial fragment .

- An orbital density node appears on the boron atom in the frontier orbitals in BsubPcs .

- The local C .

Biochemical Pathways

Instead, it influences the photophysical properties and the solid-state arrangement of organic electronic devices .

Result of Action

The result of SubPC’s action is the efficient conversion of light into electricity in organic solar cells . The axial substitutions of subphthalocyanine show noticeable influences on their photoelectrical properties .

Action Environment

The action, efficacy, and stability of SubPC can be influenced by various environmental factors. For instance, the process of reacting the Lewis acid BCl3 with a (fluoro)n-phthalonitrile yielded a mixture of Cl-FnBsubPc and F-FnBsubPc with varying compositions on each experimental run . It is clear that the axial fluoride significantly influences the basic solid-state arrangement .

生化学分析

Biochemical Properties

Boron subphthalocyanine chloride can be readily modified at the axial and peripheral positions to tune their physical properties . The axial substitutions of this compound show noticeable influences on their photoelectrical properties

Cellular Effects

The cellular effects of this compound are primarily related to its photoelectrical properties

Molecular Mechanism

The molecular mechanism of this compound is largely associated with its optical and physical properties . The frontier molecular orbitals for halo-BsubPcs display a minimal response in their spatial distribution and their energy levels with variation in the axial substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of boron subphthalocyanine chloride typically involves the cyclization of phthalonitriles in the presence of boron(III) salts . One common method is the reaction of boron trichloride with phthalonitrile under reflux conditions, which leads to the formation of this compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of larger reactors and more efficient purification techniques to ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions

Boron subphthalocyanine chloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction . The axial chlorine atom can be substituted with other ligands, such as phenoxy or hydroxy groups, to form different derivatives .

Common Reagents and Conditions

Common reagents used in these reactions include boron trihalides, phenols, and alcohols . The reactions are typically carried out under inert conditions to prevent oxidation and other side reactions .

Major Products

The major products formed from these reactions are various derivatives of this compound, such as phenoxy-substituted or hydroxy-substituted compounds . These derivatives often exhibit different optical and electronic properties compared to the parent compound .

科学的研究の応用

Boron subphthalocyanine chloride has a wide range of scientific research applications:

類似化合物との比較

Boron subphthalocyanine chloride is unique compared to other similar compounds due to its cone-shaped structure and strong optical properties . Similar compounds include:

- Boron subphthalocyanine fluoride

- Boron subphthalocyanine bromide

- Phenoxy-substituted boron subphthalocyanines

- Hydroxy-substituted boron subphthalocyanines

These compounds share similar core structures but differ in their axial substituents, which can significantly influence their optical and electronic properties .

特性

IUPAC Name |

12-chloro-2,11,13,22,30,31-hexaza-12-boraoctacyclo[21.6.1.110,14.03,11.04,9.013,21.015,20.024,29]hentriaconta-1,3,5,7,9,14(31),15,17,19,21,23(30),24,26,28-tetradecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H12BClN6/c26-25-31-21-15-9-3-5-11-17(15)23(31)30-24-18-12-6-4-10-16(18)22(32(24)25)29-20-14-8-2-1-7-13(14)19(27-20)28-21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJKCEPOUBWFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2C3=C4C=CC=CC4=C2N=C5N1C(=NC6=NC(=N3)C7=CC=CC=C76)C8=CC=CC=C85)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12BClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Boron subphthalocyanine chloride (SubPc)?

A1: The molecular formula of this compound is C24H12BClN6. Its molecular weight is 434.67 g/mol.

Q2: What are the key spectroscopic characteristics of SubPcs?

A2: SubPcs display strong absorption in the visible region (550-650 nm) due to their extended π-conjugation. [] This intense absorption, termed the Q-band, makes them efficient light absorbers for OPV applications. [, ] Additionally, they exhibit characteristic peaks in NMR (1H, 13C, 11B, 19F) and IR spectra, useful for structural characterization. [, ]

Q3: How does the performance of SubPc-based OPVs vary with different donor materials?

A3: Studies show that the choice of donor material significantly impacts SubPc-based OPV performance. For instance, devices using vacuum-deposited α-6T as the donor generally outperform those using solution-cast P3HT, although both materials exhibit similar performance trends. [] Additionally, the use of C70 as an acceptor instead of C60 has been shown to improve the performance of SubPc-based OPVs, primarily due to C70’s higher absorption coefficient and wider absorption band. []

Q4: How does thermal treatment affect the morphology and performance of SubPc thin films in OPVs?

A4: Annealing SubPc films at specific temperatures, such as 100°C, can enhance their crystallinity and improve the overall performance of the OPV device. This improvement is attributed to increased optical absorption and a more ordered morphology, facilitating better charge transport. []

Q5: How do SubPc thin films behave in double-layer structures with other organic semiconductors?

A5: SubPc thin films exhibit interesting behavior in double-layer structures. For example, in a SubPc/CuPc structure, the underlying SubPc layer acts as a morphological template for the CuPc layer, influencing its grain size. [, ]

Q6: How do SubPcs interact with metal ions at interfaces?

A6: Research demonstrates the ability of SubPcs to interact with metal ions at interfaces. For example, thioether-derivatized SubPcs can form aggregates in the presence of palladium(II) ions at a toluene-water interface. [, ] This interaction leads to the formation of either H-aggregates or J-aggregates depending on the specific SubPc derivative.

Q7: Can SubPcs be used as tags for studying biomolecular interactions?

A7: Yes, SubPcs can be used as marker tags for investigating interactions with biomolecules. For example, SubPc-tagged testosterone was successfully employed to study its binding behavior with human serum albumin at a liquid/liquid interface. []

Q8: How is computational chemistry used to study the electronic and geometric properties of SubPcs?

A8: Density functional theory (DFT) calculations are often employed to investigate the electronic structure and geometry of SubPcs and their derivatives. These calculations provide insights into their HOMO-LUMO levels, redox potentials, and molecular orbital distributions, which are crucial for understanding their optoelectronic properties. [, , ]

Q9: Have molecular dynamics simulations been used to study SubPc-based systems?

A9: Yes, molecular dynamics simulations have been used to study the stability of SubPc-based heterojunctions, particularly those involving MOFs. For example, simulations on a SubPc-Br/UiO-66 heterojunction revealed the significant contribution of B-O-Zr bonds and van der Waals forces to its stability. []

Q10: How do modifications to the SubPc structure, like axial substitution, impact its properties?

A10: Axial substitution on the boron atom significantly influences SubPc properties. For instance, incorporating electron-withdrawing groups can enhance electron mobility and shift reduction potentials. [, ] Similarly, introducing specific axial ligands can lead to the formation of self-assembled structures like helicates and cages. [, ]

Q11: How does halogenation of SubPcs influence their performance in OPVs?

A11: Halogenation, particularly chlorination, of SubPcs can enhance their electron affinity, leading to higher open-circuit voltages (VOC) in OPV devices. This effect is attributed to the increased energy difference between the donor HOMO and the acceptor LUMO. []

Q12: What is the impact of peripheral substituents on the properties of SubPcs?

A12: Peripheral substituents can significantly influence the electronic properties and aggregation behavior of SubPcs. For example, incorporating fluorine atoms into the periphery can enhance electron-withdrawing ability, influencing the energy levels and optical properties. [, ]

Q13: What are some potential applications of SubPcs beyond OPVs?

A13: Besides OPVs, SubPcs show potential in various fields, including:

- Sensing: Their sensitivity to metal ions makes them suitable for developing sensors for environmental monitoring and biological applications. [, ]

- Bioimaging: Their strong fluorescence in the red/near-infrared region makes them attractive for bioimaging applications. []

- Catalysis: The unique electronic properties of SubPcs and their derivatives suggest potential applications in catalysis, although further research is needed in this area. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)

![2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate](/img/structure/B3068312.png)

![N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine](/img/structure/B3068315.png)

![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)